LCMV gp33-41 acetate

Description

Significance of Epitope-Specific Immunological Studies in Viral Pathogenesis

The study of epitope-specific immune responses is paramount to understanding how the body combats viral infections. patsnap.com Epitopes are the specific portions of an antigen that are recognized by the immune system, triggering a targeted attack. patsnap.com By focusing on individual epitopes, researchers can decipher the precise interactions between a virus and the host's immune cells, particularly T-cells. mdpi.com This level of specificity is crucial for several reasons:

Understanding Immune Evasion: Viruses can mutate their epitopes to evade recognition by the immune system, leading to chronic infections. frontiersin.orgnih.gov Studying these changes at the epitope level provides critical information on viral escape mechanisms. frontiersin.orgnih.gov

Vaccine Development: Effective vaccines work by presenting key epitopes to the immune system, generating a robust and lasting memory response. patsnap.comnih.gov Identifying immunodominant epitopes—those that elicit the strongest immune response—is a cornerstone of modern vaccine design. nih.govfrontiersin.org

Therapeutic Insights: A detailed understanding of epitope-specific T-cell function can inform the development of novel immunotherapies for chronic viral infections and cancer. patsnap.com

The use of specific peptide epitopes, such as LCMV gp33-41, allows for the precise tracking and analysis of antigen-specific T-cell populations, offering a window into the dynamics of the immune response during infection. aai.org

Historical Context and Discovery of LCMV gp33-41 as a Model T-Cell Epitope

The Lymphocytic Choriomeningitis Virus (LCMV) has a long and storied history in immunological research, serving as a benchmark model for studying viral infections and T-cell responses for over 80 years. nih.gov Key immunological concepts, including Major Histocompatibility Complex (MHC) restriction, T-cell memory, and T-cell exhaustion, were first elucidated through studies involving LCMV. nih.gov

Within the LCMV proteome, several epitopes have been identified, but the glycoprotein-derived peptide, gp33-41, has emerged as a particularly important and widely studied immunodominant epitope. nih.govasm.org It is recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the mouse MHC class I molecule H-2Db. medchemexpress.comtargetmol.com The discovery and characterization of gp33-41 provided researchers with a powerful tool to investigate the intricacies of CD8+ T-cell responses in a controlled and reproducible manner. nih.gov

The peptide's sequence, KAVYNFATM, has been synthesized in various forms, including the acetate (B1210297) salt, to ensure stability and solubility for experimental use. genscript.compeptides.de This has facilitated its widespread adoption in laboratories around the world.

Role of LCMV gp33-41 Acetate in Advancing Fundamental T-Cell Immunology

The availability of synthetic this compound has profoundly advanced our understanding of fundamental T-cell immunology. Its use has been pivotal in a variety of research applications:

Tracking Antigen-Specific T-Cells: By using gp33-41 in conjunction with technologies like MHC tetramers, researchers can directly visualize and quantify the population of T-cells that are specific to this epitope. aai.orgnih.gov This allows for the precise tracking of their expansion, contraction, and differentiation throughout the course of an infection. nih.gov

Studying T-Cell Function: The peptide is used to stimulate T-cells ex vivo to assess their functional capabilities, such as the production of cytokines like interferon-gamma (IFN-γ) and their ability to kill infected cells. nih.govpnas.org

Investigating T-Cell Exhaustion: During chronic infections, T-cells can become "exhausted," losing their effector functions. aai.org Studies using LCMV have shown that while T-cells specific for some epitopes may be deleted, gp33-41 specific T-cells can persist in a non-functional state. aai.orgasm.org This phenomenon, first characterized using gp33-41, is a major focus of cancer immunotherapy and chronic infection research. asm.orgnih.gov

Modeling Immune Memory: The gp33-41 epitope has been instrumental in studying how memory T-cells are formed and maintained after an acute infection is cleared. nih.gov

Vaccine Research: The peptide has been used in preclinical studies to evaluate the efficacy of different vaccine strategies in eliciting protective CD8+ T-cell responses. ustc.edu.cnasm.org

Detailed Research Findings with this compound

T-Cell Receptor Recognition and MHC Binding

The interaction between the T-cell receptor (TCR) and the peptide-MHC complex is a critical event in the initiation of the adaptive immune response. The LCMV gp33-41 peptide binds to the H-2Db MHC class I molecule. medchemexpress.comtargetmol.com Interestingly, research has shown that this epitope can also be presented by the H-2Kb molecule, albeit through different anchor residues and peptide conformations. nih.gov This dual recognition highlights the complexity of antigen presentation.

| Property | Description |

| Peptide Sequence | KAVYNFATM genscript.compeptides.de |

| MHC Restriction | H-2Db medchemexpress.comtargetmol.com |

| Alternative MHC Restriction | H-2Kb nih.gov |

| Cellular Recognition | CD8+ Cytotoxic T Lymphocytes (CTLs) genaxxon.com |

Insights into T-Cell Memory and Exhaustion

Studies utilizing LCMV gp33-41 have been crucial in defining the distinct states of T-cell memory and exhaustion. Following an acute infection that is successfully cleared, a population of long-lived, functional memory T-cells specific for gp33-41 is established. nih.gov These cells are capable of a rapid and robust response upon secondary infection. nih.gov

In contrast, during chronic LCMV infection, T-cells specific for gp33-41 often enter a state of exhaustion. aai.org This is characterized by the upregulation of inhibitory receptors like PD-1 and a progressive loss of effector functions, such as cytokine production and cytotoxicity. asm.orgnih.govustc.edu.cn However, these exhausted cells persist, unlike T-cells specific for other LCMV epitopes like NP396-404, which are often physically deleted during chronic infection. aai.org This differential fate of epitope-specific T-cell populations within the same host has been a major area of investigation, with gp33-41 serving as a key model. mdpi.com

| T-Cell State | Key Characteristics of gp33-41 Specific T-Cells |

| Memory (Acute Infection) | Long-lived, fully functional, rapid recall response. nih.gov |

| Exhaustion (Chronic Infection) | Persistent but non-functional, high expression of inhibitory receptors (e.g., PD-1). aai.orgasm.org |

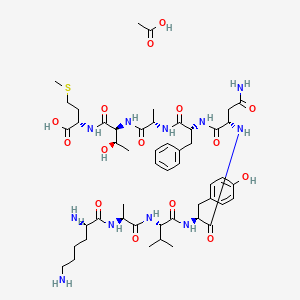

Structure

2D Structure

Properties

Molecular Formula |

C50H77N11O15S |

|---|---|

Molecular Weight |

1104.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C48H73N11O13S.C2H4O2/c1-25(2)38(58-40(63)26(3)52-42(65)32(50)14-10-11-20-49)46(69)57-35(23-30-15-17-31(61)18-16-30)44(67)56-36(24-37(51)62)45(68)55-34(22-29-12-8-7-9-13-29)43(66)53-27(4)41(64)59-39(28(5)60)47(70)54-33(48(71)72)19-21-73-6;1-2(3)4/h7-9,12-13,15-18,25-28,32-36,38-39,60-61H,10-11,14,19-24,49-50H2,1-6H3,(H2,51,62)(H,52,65)(H,53,66)(H,54,70)(H,55,68)(H,56,67)(H,57,69)(H,58,63)(H,59,64)(H,71,72);1H3,(H,3,4)/t26-,27-,28+,32-,33-,34+,35-,36-,38-,39-;/m0./s1 |

InChI Key |

YYVRCSYEQJKBNQ-KUNLJIRGSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O.CC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.CC(=O)O |

Origin of Product |

United States |

Molecular Basis of Lcmv Gp33 41 Recognition and Antigen Presentation

Major Histocompatibility Complex (MHC) Class I H-2Db Binding Characteristics

The presentation of viral peptides to cytotoxic T lymphocytes is a cornerstone of the adaptive immune response. This process begins with the binding of the peptide to MHC class I molecules within the infected cell. For the LCMV gp33-41 epitope in C57BL/6 mice, the H-2Db allele is of primary importance.

Specificity and Affinity of LCMV gp33-41 for H-2Db Alleles

The LCMV gp33-41 peptide, with the amino acid sequence KAVYNFATC, is one of the three immunodominant epitopes recognized by CD8+ T-cells during an LCMV infection in H-2b mice. frontiersin.org The binding of gp33-41 to the H-2Db molecule is a highly specific interaction. Studies have shown that the nonapeptide gp33-41 binds with significant affinity to H-2Db. core.ac.uk In fact, its ability to stabilize the H-2Db molecule is a key factor in its immunodominance. frontiersin.org

Interestingly, variations of the gp33 peptide have been studied to understand the nuances of this interaction. An altered peptide ligand (APL) where the C-terminal cysteine is replaced by a methionine (KAVYNFATM), known as 41M, has been shown to increase MHC class I binding stability. frontiersin.orgnih.gov Another variant, an 11-mer peptide (KAVYNFATCGI), is also processed during natural infection. frontiersin.orgnih.gov While the 9-mer 41C was found to be more efficient at upregulating H-2Db expression in some assays, the 11-mer 41CGI was a better competitor in others, highlighting the complexity of MHC binding. frontiersin.org A substitution of valine to alanine (B10760859) at position 35 of the glycoprotein (B1211001), which corresponds to the third position of the gp33 epitope, has a profound negative effect on the binding affinity to H-2Db. nih.govasm.org This demonstrates the critical role of specific amino acid residues in the peptide for its interaction with the MHC molecule.

| Peptide Variant | Sequence | Key Finding |

| gp33-41 (41C) | KAVYNFATC | Immunodominant epitope with significant H-2Db binding. core.ac.ukfrontiersin.org |

| gp33-41 (41M) | KAVYNFATM | Altered peptide ligand with increased H-2Db binding stability. frontiersin.orgnih.gov |

| gp33-43 (41CGI) | KAVYNFATCGI | Naturally processed 11-mer with variable H-2Db binding efficiency compared to the 9-mer. frontiersin.orgfrontiersin.org |

| V35A variant | KAAYNFATCGI | Single amino acid substitution drastically reduces H-2Db binding affinity. nih.govasm.org |

T-Cell Receptor (TCR) Engagement and Signaling Initiation

Once the LCMV gp33-41 peptide is presented by the H-2Db molecule on the surface of an infected cell, it can be recognized by specific CD8+ T-cells through their T-cell receptors (TCRs). This recognition event is the critical first step in initiating a cytotoxic T-cell response.

Kinetics of TCR-pMHC-CD8 Co-receptor Interactions

The interaction between the TCR, the pMHC complex, and the CD8 co-receptor is a dynamic process characterized by specific kinetic parameters. The P14 TCR binds to the gp33/H-2Db complex with a relatively low affinity and fast kinetics, which is typical for TCR-pMHC interactions. aai.org

| Interaction Parameter | Finding |

| P14 TCR-gp33/H-2Db Affinity | Low affinity, fast kinetics. aai.org |

| 2D TCR Affinity Hierarchy | 41M > 41C > 41CGI. frontiersin.orgnih.gov |

| CD8 Co-receptor Contribution | Stabilizes the TCR-pMHC interaction, especially for lower affinity ligands like 41CGI. frontiersin.orgfrontiersin.orgnih.gov |

Proximal TCR Signaling Pathways in LCMV gp33-41 Specific T Cells

The binding of the TCR and CD8 co-receptor to the gp33-41/H-2Db complex initiates a cascade of intracellular signaling events in the T-cell. This process begins with the activation of Src family kinases, which then phosphorylate key adaptor proteins like SLP-76 and LAT. aai.org This leads to the recruitment and activation of phospholipase C-gamma 1 (PLC-γ1). aai.org

In T-cells specific for gp33-41, TCR engagement triggers a significant influx of calcium (Ca2+). pnas.org This Ca2+ influx is a critical downstream event that, in a productive immune response, leads to the activation of transcription factors such as the nuclear factor of activated T-cells (NFAT). pnas.org However, during chronic LCMV infection, while the initial TCR-proximal signaling events like Ca2+ influx may remain intact, downstream pathways can be selectively impaired. pnas.org For instance, the nuclear translocation of NFAT can be abolished, leading to a state of "split exhaustion" where the T-cells can still degranulate but fail to produce cytokines like IFN-γ. pnas.org Furthermore, continuous antigen stimulation during chronic infection can lead to the upregulation of inhibitory molecules and the establishment of an exhausted phenotype characterized by low and strongly inhibited TCR signaling. rupress.orgnih.gov

Cellular Antigen Processing and Presentation Pathways of LCMV gp33-41

The presentation of the lymphocytic choriomeningitis virus (LCMV) glycoprotein epitope gp33-41 (KAVYNFATM) to cytotoxic T lymphocytes (CTLs) is a critical event in the murine immune response to this virus. medchemexpress.comtargetmol.com This process involves a series of intricate cellular mechanisms, beginning with the generation of the peptide from the viral glycoprotein and culminating in its presentation on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. nih.govaai.org The pathway is a classic example of endogenous antigen processing, relying on key cellular machinery including the proteasome, the Transporter associated with Antigen Processing (TAP), and the peptide loading complex within the endoplasmic reticulum. nih.govnih.gov

Proteasomal Generation of LCMV gp33-41 Peptide

The initial step in making the gp33-41 epitope available for immune recognition is the proteolytic degradation of the parent viral glycoprotein. This process is primarily carried out by the proteasome, a multi-catalytic protease complex within the cytoplasm. aai.orgnih.gov The generation of the gp33-41 peptide is dependent on proteasomal activity, as demonstrated by studies using specific proteasome inhibitors.

Research has shown that treatment of infected cells with inhibitors like lactacystin (B1674225) or epoxomicin, which selectively target the chymotrypsin-like activity of the proteasome, leads to a dose-dependent reduction in the presentation of the gp33-41 epitope. aai.orgcore.ac.ukd-nb.info This directly implicates the proteasome in the cleavage of the viral glycoprotein to produce the precise peptide or its N-terminally extended precursors.

Furthermore, the composition of the proteasome itself can influence the efficiency of gp33-41 generation. In response to inflammatory signals, such as those initiated by interferon-gamma (IFN-γ) during a viral infection, cells can replace the standard catalytic subunits of the proteasome with immunosubunits (LMP2, LMP7, and MECL-1), forming what is known as an immunoproteasome. nih.govaai.org Studies have demonstrated that IFN-γ treatment enhances the presentation of the gp33-41 epitope. nih.govaai.org This suggests that the immunoproteasome is particularly efficient at generating this specific immunodominant epitope, in contrast to other epitopes like gp276-286, whose presentation is reduced under the same conditions. nih.govaai.org This differential processing by standard proteasomes versus immunoproteasomes is a key factor in establishing the hierarchy of T-cell responses during an LCMV infection. aai.org

| Modulator | Type | Effect on gp33-41 Presentation | Reference |

|---|---|---|---|

| Lactacystin | Proteasome Inhibitor | Reduced | aai.orgcore.ac.uk |

| Epoxomicin | Proteasome Inhibitor | Reduced | core.ac.uk |

| Interferon-gamma (IFN-γ) | Immunoproteasome Inducer | Enhanced | nih.govaai.org |

Transporter Associated with Antigen Processing (TAP) Dependency

Once generated in the cytoplasm, the gp33-41 peptide must be transported into the endoplasmic reticulum (ER) to be loaded onto nascent MHC class I molecules. nih.gov This crucial translocation step is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane. nih.gov

The presentation of the gp33-41 epitope is strictly dependent on a functional TAP transporter. nih.govnih.gov Experiments using TAP-deficient mouse cells have confirmed this dependency; in the absence of TAP, the presentation of the gp33-41 epitope derived from the endogenously synthesized glycoprotein is abrogated. nih.govaai.org This confirms that the gp33-41 peptide follows the conventional MHC class I processing pathway, despite being located within the signal sequence of the viral glycoprotein. nih.govrupress.org The requirement for TAP distinguishes this pathway from those of some other epitopes that may bypass this transporter. The efficiency of transport can be a rate-limiting step in antigen presentation, and the reliance on TAP underscores its central role in the anti-viral CTL response to LCMV. nih.gov

Endoplasmic Reticulum Loading Complex Dynamics

Inside the ER, the gp33-41 peptide is loaded onto a peptide-receptive MHC class I molecule, specifically H-2Db in the context of C57BL/6 mice. aai.org This process is not a simple binding event but is orchestrated by a multi-protein assembly known as the peptide-loading complex (PLC). The PLC consists of the TAP transporter, the nascent MHC class I heavy chain, β2-microglobulin, and several essential chaperones including tapasin, calreticulin, and ERp57. rupress.org Tapasin plays a critical role by bridging the MHC class I molecule to the TAP transporter, facilitating the sampling of peptides as they emerge into the ER lumen. rupress.org

After loading with a high-affinity peptide like gp33-41, the MHC class I molecule undergoes a conformational change, stabilizes, and is released from the PLC. rupress.org It can then egress from the ER and traffic through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. rupress.org

| Protein/Complex | Location | Function in gp33-41 Presentation | Reference |

|---|---|---|---|

| Proteasome/Immunoproteasome | Cytoplasm | Generates gp33-41 peptide from viral glycoprotein. | aai.orgaai.org |

| TAP (Transporter Associated with Antigen Processing) | ER Membrane | Translocates gp33-41 peptide from cytoplasm into ER lumen. | nih.govnih.gov |

| Peptide Loading Complex (incl. Tapasin, Calreticulin, ERp57) | ER Lumen | Facilitates loading of gp33-41 onto MHC class I (H-2Db). | rupress.org |

| ERAP1 | ER Lumen | Can destroy/degrade the gp33-41 epitope, negatively regulating its presentation. | rupress.org |

Methodologies for Studying Lcmv Gp33 41 Specific Cd8+ T Cell Responses

In Vitro T-Cell Stimulation and Expansion Protocols

The initial steps in analyzing LCMV gp33-41 specific T-cell responses involve the isolation and stimulation of these cells in a controlled laboratory setting.

A critical step in stimulating CD8+ T-cells in vitro is the effective presentation of the gp33-41 epitope by Antigen Presenting Cells (APCs). This is typically achieved through a process known as peptide pulsing. In this technique, APCs, such as dendritic cells or B-cells, are incubated with a synthetic version of the LCMV gp33-41 peptide. aai.org The peptide, with the amino acid sequence KAVYNFATC or a variant, is taken up by the APCs and loaded onto Major Histocompatibility Complex (MHC) class I molecules, specifically H-2Db in the context of C57BL/6 mice. medchemexpress.comtargetmol.com This pMHC complex is then displayed on the surface of the APC.

The concentration of the peptide and the duration of the incubation are critical parameters. For instance, splenocytes from LCMV-infected mice can be cultured with the gp33-41 peptide at a concentration of 0.1 μg/ml for 5 hours to elicit a response. asm.org In some protocols, target cells for cytotoxicity assays are incubated with the peptide for 1 to 2 hours. aai.org The efficiency of peptide loading and presentation can be influenced by the specific form of the peptide used. For example, a variant where the cysteine at position 41 is replaced by a methionine (KAVYNFATM) is often used to prevent the formation of disulfide bonds and improve binding. frontiersin.orgaai.org

To study the gp33-41 specific response, lymphocytes, which include T-cells, are first isolated from relevant tissues of LCMV-infected or immunized animals, most commonly the spleen. asm.orgaai.org Standard laboratory procedures are used to prepare single-cell suspensions from these tissues. asm.org For more specific analyses, CD8+ T-cells can be purified from the total lymphocyte population using techniques like magnetic bead separation. asm.orgaai.org

Once isolated, the lymphocytes are cultured in appropriate media, such as RPMI 1640, supplemented with factors that support T-cell survival and activation. frontiersin.org To stimulate the gp33-41 specific CD8+ T-cells, the isolated lymphocytes are co-cultured with the peptide-pulsed APCs. asm.org In some experimental setups, the peptide is added directly to the lymphocyte culture, where endogenous APCs within the splenocyte population can present the antigen. asm.orgaai.org For certain assays, like intracellular cytokine staining, substances such as brefeldin A are added to the culture to inhibit protein transport, causing cytokines to accumulate within the cell, making them detectable by flow cytometry. asm.orgfrontiersin.orgaai.org

Peptide Pulsing Techniques for Antigen Presenting Cells (APCs)

Quantitative and Qualitative Assessment of LCMV gp33-41 Specific T-Cell Responses

Following in vitro stimulation, a variety of sophisticated techniques are employed to quantify the number of gp33-41 specific T-cells and to assess their functional capabilities.

Flow cytometry is a cornerstone technology for the detailed analysis of individual T-cells.

Intracellular Cytokine Staining (ICS): This technique allows for the quantification of cytokine-producing cells in response to gp33-41 stimulation. After a short in vitro stimulation with the gp33-41 peptide in the presence of a protein transport inhibitor, cells are stained for surface markers like CD8 to identify the T-cell population of interest. asm.orgaai.org Subsequently, the cells are permeabilized and stained with fluorescently-labeled antibodies specific for intracellular cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). aai.orgplos.org By analyzing the cells on a flow cytometer, researchers can determine the percentage of CD8+ T-cells that produce specific cytokines in response to the gp33-41 epitope. asm.orgnih.govresearchgate.net

Surface Marker Expression: Flow cytometry is also used to analyze the expression of various proteins on the surface of gp33-41 specific T-cells, which provides insights into their activation state, memory phenotype, and potential for exhaustion. Antibodies against markers such as CD44 (an activation marker), CD62L and CD127 (memory markers), and PD-1 (an inhibitory receptor) are used. aai.orgplos.orgustc.edu.cn For example, studies have shown that multiple immunizations with the gp33-41 peptide can induce CD8+ T-cells with low expression of CD127 and CD62L, and a notable expression of PD-1. ustc.edu.cn

The following table summarizes key surface markers and cytokines analyzed by flow cytometry in the context of LCMV gp33-41 specific CD8+ T-cell responses:

| Marker | Type | Function/Indication |

| CD8 | Surface | Co-receptor, identifies cytotoxic T-cells |

| CD44 | Surface | Adhesion molecule, marker of activation and memory |

| CD62L | Surface | Adhesion molecule, distinguishes central memory from effector memory T-cells |

| CD127 | Surface | IL-7 receptor alpha chain, crucial for memory T-cell survival |

| PD-1 | Surface | Inhibitory receptor, associated with T-cell exhaustion |

| IFN-γ | Intracellular | Pro-inflammatory cytokine, key effector molecule of CD8+ T-cells |

| TNF-α | Intracellular | Pro-inflammatory cytokine, involved in inflammation and cytotoxicity |

| IL-2 | Intracellular | Cytokine, promotes T-cell proliferation and differentiation |

MHC class I tetramers are powerful reagents for directly visualizing and quantifying antigen-specific T-cells, irrespective of their functional state. aai.org These reagents consist of four identical MHC class I molecules (H-2Db in this case), each folded with the gp33-41 peptide, and linked to a fluorescently labeled streptavidin molecule. ustc.edu.cnnih.gov

This tetrameric structure allows for stable, high-avidity binding to the T-cell receptors (TCRs) on CD8+ T-cells that are specific for the gp33-41 epitope. cardiff.ac.uk By incubating lymphocytes with a fluorescently labeled gp33-41/H-2Db tetramer and antibodies against CD8, the percentage of gp33-41 specific CD8+ T-cells within a population can be precisely determined using flow cytometry. nih.govfrontiersin.org This technique has been instrumental in tracking the expansion and contraction of the gp33-41 specific CD8+ T-cell population during acute and chronic LCMV infection. aai.orgcardiff.ac.uk For instance, at the peak of an acute LCMV infection, up to 40% of all CD8+ T-cells in the spleen can be specific for the gp33-41 epitope as identified by tetramer staining. cardiff.ac.uk

The following table illustrates representative data from tetramer staining experiments:

| Condition | Tissue | % of Tetramer+ cells within CD8+ population | Reference |

| Acute LCMV infection (day 8) | Spleen | Up to 40% | cardiff.ac.uk |

| Chronic LCMV infection | Spleen | Persist but may be non-functional | aai.org |

| Peptide vaccination | Peripheral Blood | 0.27% | nih.gov |

| Peptide vaccination | Draining Lymph Nodes | 0.11% | nih.gov |

| Peptide vaccination | Spleen | 0.24% | nih.gov |

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. aai.orgnih.gov To measure the gp33-41 specific response, purified CD8+ T-cells or total splenocytes are placed in the wells of a plate coated with an antibody that captures a specific cytokine, typically IFN-γ. aai.orgnih.gov

The cells are then stimulated with the gp33-41 peptide. aai.org T-cells that recognize the peptide and are activated will secrete IFN-γ, which is captured by the antibody on the plate surface immediately surrounding the cell. After an incubation period, the cells are washed away, and a second, enzyme-linked antibody that also recognizes IFN-γ is added. This is followed by the addition of a substrate that produces a colored spot at the site of each cytokine-secreting cell. Each spot represents a single gp33-41 specific, IFN-γ-producing T-cell, allowing for precise quantification of the response. aai.orgnih.gov This assay is highly reproducible and can detect even low frequencies of responding cells. aai.org

In Vitro Cytotoxicity Assays (e.g., Chromium Release)

In vitro cytotoxicity assays are fundamental tools for quantifying the effector function of cytotoxic T lymphocytes (CTLs) specific for the LCMV gp33-41 peptide. The chromium-51 (B80572) (⁵¹Cr) release assay is a classic method used to measure the ability of these CTLs to lyse target cells presenting the gp33-41 epitope.

The principle of the assay involves labeling target cells, such as MC57 or EL4 cell lines, with Na₂⁵¹CrO₄. These labeled cells are then pulsed with the synthetic LCMV gp33-41 peptide, allowing the peptide to bind to Major Histocompatibility Complex (MHC) class I molecules (specifically H-2Dᵇ in C57BL/6 mice) on the cell surface. aai.org Subsequently, gp33-41 specific CTLs, often generated by in vitro restimulation of splenocytes from LCMV-infected mice, are co-cultured with the peptide-pulsed target cells. ashpublications.orgaacrjournals.org

If the CTLs recognize the gp33-41 peptide-MHC complex, they induce apoptosis or necrosis in the target cells, leading to the release of the intracellular ⁵¹Cr into the culture supernatant. The amount of radioactivity in the supernatant is then measured and used to calculate the percentage of specific lysis. aai.org This provides a quantitative measure of the cytotoxic activity of the gp33-41 specific CTL population. nih.gov Researchers have used this assay to compare the cytotoxic potential of CTLs under different conditions, for instance, comparing CTLs from mice with genetic defects to wild-type mice or evaluating the lytic capacity of CTLs against target cells loaded with varying concentrations of the gp33-41 peptide. ashpublications.org

| Effector:Target Ratio | % Specific Lysis (GP33-41 Pulsed Targets) | % Specific Lysis (Unpulsed Targets) |

|---|---|---|

| 50:1 | 65% | 5% |

| 25:1 | 48% | 4% |

| 12.5:1 | 32% | 2% |

| 6.25:1 | 18% | 1% |

Advanced Omics and Biophysical Approaches

Single-Cell Transcriptional Profiling of LCMV gp33-41 Specific T Cells

Single-cell RNA sequencing (scRNA-seq) has revolutionized the study of LCMV gp33-41 specific CD8+ T cells by enabling an unbiased, high-resolution analysis of their transcriptional landscapes. This technology allows researchers to dissect the heterogeneity within the virus-specific T-cell population, which was previously obscured by bulk population analyses. nih.gov

In a typical workflow, gp33-41 specific CD8+ T cells are identified and isolated from infected mice using fluorescently labeled MHC class I tetramers (H-2Dᵇ tetramer folded with the gp33-41 peptide). nih.gov These isolated single cells are then captured, and their mRNA is reverse-transcribed, amplified, and sequenced. The resulting data provides a transcriptional profile for each individual cell.

Studies using this approach have revealed distinct transcriptional states and differentiation pathways of gp33-41 specific T cells during acute and chronic LCMV infection. nih.govbiorxiv.org For example, scRNA-seq has been instrumental in identifying progenitor-like TCF1-expressing CD8+ T cells that are crucial for sustaining the T-cell response during chronic infection. nih.govfrontiersin.org It has also helped delineate the transcriptional programs associated with T-cell exhaustion, identifying key regulators like TOX. nih.gov By analyzing the gene expression profiles at a single-cell level, researchers can map the developmental trajectories of these cells, from naive precursors to effector and memory cells, providing unprecedented insights into the molecular regulation of T-cell fate. biorxiv.org

| T-Cell Subset | Key Upregulated Genes/Signatures | Associated Function |

|---|---|---|

| Progenitor-like (TCF1+) | Tcf7, Id3, Slamf6 | Self-renewal, persistence |

| Terminally Exhausted (TCF1-) | Pdcd1 (PD-1), Havcr2 (Tim-3), Tox | Effector dysfunction, inhibitory signaling |

| Memory Precursor | Il7r (CD127), Bcl6 | Memory formation |

| Effector Cells (Acute Infection) | Gzmb, Prf1, Ifng | Cytotoxicity, cytokine production |

TCR Repertoire Analysis by High-Throughput Sequencing

High-throughput sequencing of the T-cell receptor (TCR) repertoire provides a deep and quantitative look into the diversity and clonal dynamics of CD8+ T cells responding to the LCMV gp33-41 epitope. This method involves sequencing the hypervariable CDR3 region of the TCR beta chain (TRB), which is a primary determinant of antigen specificity.

Analysis of the TCR repertoire of gp33-41 specific T cells has revealed several key findings. Firstly, the repertoire is largely "private," meaning that there is minimal overlap in the specific TCR sequences used between different individual mice, even among genetically identical inbred mice. asm.org Secondly, the initial primary response to the gp33-41 epitope is characterized by an extremely diverse repertoire, with a broad range of TCR clonotypes. nih.gov

| Infection Stage | Characteristic | Finding |

|---|---|---|

| Acute (Day 8) | Clonal Diversity | High, broad repertoire |

| Chronic (Day 45+) | Clonal Diversity | Reduced, narrowing of the repertoire |

| Chronic (Day 45+) | Clonal Dominance | A few clonotypes dominate the response |

| Across Individuals | Repertoire Overlap | Low, primarily private repertoires |

Two-Dimensional (2D) Biophysical Kinetic Measurements of TCR-pMHC Interactions

Understanding the physical interaction between the T-cell receptor (TCR) and the gp33-41 peptide presented by the MHC molecule (pMHC) is critical for deciphering the mechanisms of T-cell activation. Two-dimensional (2D) biophysical techniques, such as the micropipette adhesion frequency assay and biomembrane force probe (BFP), offer highly sensitive measurements of these interactions at the single-molecule level. frontiersin.orgnih.gov

These methods analyze the binding kinetics (affinity and bond lifetime) between a T cell expressing a specific TCR (such as the P14 TCR, which recognizes gp33-41) and a surface presenting the gp33-41-MHC complex. nih.gov Research using these techniques has revealed significant kinetic differences between closely related variants of the gp33 peptide. For instance, a commonly used altered peptide ligand where the C-terminal cysteine is replaced by a methionine (KAVYNFATM, or 41M) was found to have a higher 2D affinity for the TCR compared to the original 9-mer peptide (KAVYNFATC, or 41C) or a naturally processed 11-mer version (KAVYNFATCGI, or 41CGI). frontiersin.orgnih.govnih.gov

| Peptide Variant | Sequence | Relative 2D Affinity | Key Finding |

|---|---|---|---|

| gp33-41M | KAVYNFATM | Highest | Augmented TCR 2D affinity compared to 41C and 41CGI. frontiersin.orgnih.gov |

| gp33-41C | KAVYNFATC | Intermediate | ~2-fold lower affinity than 41M. nih.gov |

| gp33-41CGI | KAVYNFATCGI | Lowest | ~9-fold lower affinity than 41M. nih.gov |

Immunological Phenomena Investigated Using Lcmv Gp33 41 Acetate

CD8+ T-Cell Activation, Differentiation, and Effector Function

The LCMV gp33-41 peptide is instrumental in dissecting the complex processes of CD8+ T-cell activation, their subsequent differentiation into various subsets, and their ultimate effector functions.

Priming and Expansion Dynamics of Naive LCMV gp33-41 Specific T Cells

The initiation of a CD8+ T-cell response begins with the priming of naive T cells. In the context of an acute LCMV infection, a small number of precursor CD8+ T cells specific for the gp33-41 epitope undergo a phase of massive expansion. nih.gov Studies using TCR-transgenic mice, where a significant portion of CD8+ T cells recognize gp33-41, have shown a dramatic proliferation of these specific cells following LCMV infection. nih.gov This expansion phase is critical for generating a sufficient number of effector cells to control the virus. The precursor frequency of these cells, however, does not seem to dictate the eventual magnitude of the response, suggesting that antigen presentation is a limiting factor in the priming and expansion stages. nih.gov

Effector and Effector Memory T-Cell Phenotypes and Functions

Following activation and expansion, LCMV gp33-41 specific CD8+ T cells differentiate into effector T cells (Teff) and memory T cells. Effector T cells are characterized by their immediate ability to combat the infection. Phenotypically, a large fraction of gp33-41 specific CD8+ T cells generated after multiple peptide immunizations display an effector-like phenotype, characterized by low expression of CD127 and CD62L. ustc.edu.cn During an acute infection, these cells express activation markers such as CD69 and CD44, while having low levels of CD62L. rupress.orgnih.gov

As the infection is controlled, a subset of these cells transitions into memory T cells, which are crucial for long-term immunity. These can be broadly categorized into effector memory T cells (Tem), which patrol peripheral tissues, and central memory T cells (Tcm), which reside in lymphoid organs. The differentiation into these subsets is influenced by factors such as the duration and magnitude of the infection. researchgate.net In some models, a majority of unhelped memory CD8+ T cells, specific for gp33, exhibit an effector memory phenotype with low expression of CD62L and CD127. aai.org

| T-Cell Subset | CD127 Expression | CD62L Expression | Key Characteristics |

|---|---|---|---|

| Effector-like | Low | Low | Immediate cytotoxic potential. |

| Effector Memory (Tem) | Low | Low | Patrols peripheral tissues. |

| Central Memory (Tcm) | High | High | Resides in lymphoid organs, high proliferative potential. |

Cytokine Production Profiles (e.g., IFN-γ, TNF-α, Granzyme B)

A hallmark of functional LCMV gp33-41 specific effector CD8+ T cells is their ability to produce a range of cytokines upon recognizing their target. The primary cytokines include interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). rupress.orgpnas.org Following an acute infection, a significant portion of gp33-specific CD8+ T cells are capable of producing both IFN-γ and TNF-α. asm.orgpnas.org In fact, naive CD8+ T cells can be stimulated to rapidly produce TNF-α within hours of engagement with the gp33 peptide. aai.org

Granzyme B, a serine protease, is another critical component of the cytotoxic machinery of these T cells. rupress.org Studies have shown that effector cells derived from LCMV infection have high levels of granzyme B. rupress.org The production of these cytokines and cytolytic molecules is a key indicator of a potent antiviral T-cell response.

| Cytokine/Molecule | Function | Observation |

|---|---|---|

| IFN-γ | Antiviral activity, macrophage activation | Produced by a majority of effector cells during acute infection. asm.orgpnas.org |

| TNF-α | Pro-inflammatory, apoptosis induction | Rapidly produced by naive and memory cells upon stimulation. asm.orgaai.org |

| Granzyme B | Induces apoptosis in target cells | High levels found in effector cells. rupress.org |

Cytolytic Activity of LCMV gp33-41 Specific T Cells

The primary function of cytotoxic T lymphocytes (CTLs) is to identify and eliminate virus-infected cells. LCMV gp33-41 specific CD8+ T cells exhibit potent cytolytic activity. nih.gov This is often measured in vitro using chromium-51 (B80572) release assays, where effector cells efficiently lyse target cells pulsed with the gp33-41 peptide. nih.govresearchgate.net In vivo cytotoxicity assays have also demonstrated the rapid elimination of gp33-loaded target cells by these specific T cells. pnas.org This killing function is crucial for controlling the viral infection. asm.org Even in chronic infection models where some functions are impaired, the cytotoxic activity of gp33-specific CD8+ T cells can be maintained. pnas.org

T-Cell Exhaustion and Dysfunction in Chronic Viral Infection Models

In contrast to the robust response during an acute infection, chronic viral infections can lead to a state of T-cell exhaustion, where T cells progressively lose their effector functions. The LCMV gp33-41 peptide has been invaluable in studying this phenomenon.

Phenotypic and Functional Markers of Exhausted LCMV gp33-41 Specific T Cells (e.g., PD-1, CD127)

T-cell exhaustion is characterized by a distinct phenotypic signature. A key marker of exhaustion is the high and sustained expression of the inhibitory receptor Programmed Death-1 (PD-1). nih.govresearchgate.netnih.gov During chronic LCMV infection, gp33-specific CD8+ T cells exhibit elevated levels of PD-1. natap.orgpnas.org This upregulation of PD-1 is directly linked to the continuous presence of the viral antigen. nih.govresearchgate.net

Another important marker is the IL-7 receptor alpha chain, CD127. Functional memory T cells typically express high levels of CD127, which is crucial for their long-term survival. In contrast, exhausted T cells are often characterized by low expression of CD127. nih.govnih.govasm.org The combination of high PD-1 and low CD127 expression is a hallmark of exhausted LCMV gp33-41 specific CD8+ T cells. nih.govasm.org These exhausted cells also co-express other inhibitory receptors like LAG-3, 2B4, and CD160, further contributing to their dysfunctional state. natap.org

Functionally, these exhausted T cells show a hierarchical loss of effector functions. While they may persist in number, they have a reduced capacity to produce cytokines like IFN-γ and TNF-α and exhibit impaired proliferative capacity. rupress.orgnih.gov In severe chronic infections, a very small percentage of gp33-specific CD8+ T cells are able to produce both IFN-γ and TNF-α. natap.org

| Marker | Expression on Exhausted T Cells | Functional Implication |

|---|---|---|

| PD-1 | High | Inhibitory signaling, T-cell dysfunction. natap.orgpnas.org |

| CD127 | Low | Impaired survival and memory potential. nih.govnih.govasm.org |

| LAG-3 | High | Contributes to T-cell exhaustion. natap.org |

| 2B4 | High | Inhibitory signaling in chronic infection. natap.org |

| CD160 | High | Co-expressed with other inhibitory receptors. natap.org |

Role of Antigen Persistence in Inducing and Maintaining Exhaustion

Persistent exposure to antigens, a hallmark of chronic viral infections, is a primary driver of T-cell exhaustion. Studies utilizing the LCMV model have been pivotal in elucidating this phenomenon. In scenarios of chronic LCMV infection, continuous presentation of viral epitopes, including gp33-41, leads to a state of T-cell dysfunction characterized by the hierarchical loss of effector functions.

Initially, CD8+ T cells responding to the gp33-41 epitope may exhibit robust activation. However, under conditions of persistent high viral load, these cells progressively lose their ability to produce cytokines like IL-2 and TNF-α, followed by a decline in their capacity to produce IFN-γ. nih.gov This functional impairment is directly linked to the level of antigen, with higher viral loads correlating with more severe exhaustion. nih.gov Interestingly, different viral epitopes can induce distinct outcomes within the same host. For instance, in some chronic LCMV infection models, CD8+ T cells specific for the gp33-41 epitope persist in a functionally exhausted state, while those specific for another epitope, NP396-404, are physically deleted. nih.govresearchgate.netnih.gov This suggests that the nature and context of antigen presentation play a crucial role in determining the fate of the T-cell response.

The persistence of these unresponsive gp33-41-specific CD8+ T cells is observed even when CD4 T-cell help is absent or depleted at the onset of infection, highlighting the profound and lasting impact of antigen persistence on T-cell exhaustion. nih.gov

Transcriptional and Epigenetic Signatures Associated with Exhaustion

The state of T-cell exhaustion is underpinned by profound changes at the transcriptional and epigenetic levels. Genome-wide analyses of CD8+ T cells responding to acute versus chronic LCMV infection have revealed distinct chromatin accessibility profiles. nih.gov Exhausted T cells, including those specific for gp33-41, exhibit a unique epigenetic landscape compared to effector and memory T cells. pnas.org

Several key transcription factors are implicated in driving this exhaustion program. The high mobility group (HMG) box transcription factor TOX has been identified as a central regulator of T-cell exhaustion. nih.gov During chronic LCMV infection, TOX is highly expressed in exhausted CD8+ T cells and is required for the establishment and maintenance of their dysfunctional state. nih.gov This is associated with specific epigenetic modifications, including changes in DNA methylation and histone acetylation. nih.govnih.gov For example, exhausted Db/GP33-specific CD8+ T cells from chronically infected mice show significantly lower levels of activating histone marks like diacetylated histone H3 (diAcH3) compared to their functional counterparts from an acute infection. nih.gov This decrease in histone acetylation correlates with the progressive loss of IFN-γ production. nih.gov

Furthermore, regions of the genome associated with inhibitory receptors, such as PD-1 (encoded by the Pdcd1 gene), show altered chromatin accessibility in exhausted T cells. nih.govpnas.org The transcription factor NFAT is also known to play a role in this process, with its sustained nuclear localization contributing to the exhausted phenotype. nih.govpnas.org Analysis using techniques like ATAC-seq has identified specific regulatory elements in the genome that become accessible or inaccessible as T cells transition from an effector to an exhausted state, highlighting a stable and programmed cellular identity. nih.govpnas.org

Reversibility of Exhaustion (Mechanistic Studies)

While T-cell exhaustion is a stable state, research indicates that it is not always a terminal fate. Mechanistic studies have explored avenues to reverse this dysfunction. One of the most prominent strategies involves the blockade of inhibitory receptor pathways, such as the PD-1/PD-L1 axis.

In chronically LCMV-infected mice, treatment with antibodies that block the interaction between PD-1 and its ligand, PD-L1, can reinvigorate exhausted CD8+ T cells. researchgate.net This blockade can restore the proliferative capacity and cytokine production of these cells, leading to a reduction in viral load. researchgate.net This reversal of exhaustion is associated with changes in the transcriptional and epigenetic landscape of the T cells, suggesting a reprogramming of their functional state.

Another approach has focused on epigenetic manipulation. Given the observation that exhausted T cells have reduced histone acetylation, treatments aimed at increasing histone acetylation have been explored. nih.gov While not a primary focus of the provided search results, the principle of targeting the underlying epigenetic modifications holds therapeutic promise.

It is important to note that the reversibility of exhaustion can be partial. While some functions may be restored, the T cells may not fully regain the polyfunctionality of memory T cells generated after an acute infection. The timing of intervention and the specific subset of exhausted T cells targeted are likely critical factors in determining the success of these reversal strategies.

Immunological Memory and Recall Responses

Following the clearance of an acute viral infection, a small population of antigen-specific T cells persists as long-lived memory cells, providing protection against subsequent encounters with the same pathogen. The LCMV gp33-41 epitope has been instrumental in studying the formation, maintenance, and recall capacity of these memory T cells.

Maintenance and Longevity of LCMV gp33-41 Specific Memory T Cells

Memory CD8+ T cells specific for the LCMV gp33-41 epitope can persist for months to years in mice, with only a minor decrease in their numbers over time. nih.gov This long-term persistence is a key feature of protective immunity and is associated with resistance to a lethal challenge with LCMV. nih.gov The maintenance of this memory pool is an active process. For instance, the serine/threonine kinase complex mTORC2 has been shown to be critical for the long-term survival of virus-specific memory CD4+ T cells, which can in turn support CD8+ T cell memory. researchgate.net

Studies have shown that these memory T cells can exist in a quiescent G0 state, which is actively maintained and reversible upon re-exposure to antigen. nih.gov This state of readiness allows for a rapid response upon secondary infection.

Dynamics of T-Cell Repertoire Diversity During Memory Formation and Aging

The T-cell receptor (TCR) repertoire of virus-specific CD8+ T cells undergoes significant changes during the transition from the acute response to the memory phase and with aging. The primary CD8+ T-cell response to the LCMV gp33-41 epitope is characterized by a high degree of diversity, with a broad range of TCRs recognizing the epitope. nih.gov This broad polyclonal response is believed to be crucial for an effective antiviral defense, as it minimizes the chances of viral escape. nih.gov

However, as the immune system ages, the diversity of the gp33-41-specific memory T-cell repertoire narrows considerably. nih.govnih.gov While the number of gp33-tetramer positive T cells remains relatively stable over long periods, the response becomes dominated by a few specific TCRβ sequences. nih.govnih.gov By 26 months post-infection, the gp33-specific response can be highly restricted, sometimes to a single or a very small number of TCRβ clones. nih.gov This narrowing of the TCR repertoire is a significant aspect of immunosenescence and may contribute to the reduced effectiveness of the immune response in the elderly. nih.govnih.gov

During chronic infection, a similar contraction of the TCR repertoire is observed. The diversity of both stem-like and exhausted CD8+ T cells specific for gp33-41 decreases over time, with the repertoire becoming narrower in the later stages of chronic infection compared to the early stages. adaptivebiotech.com

Secondary Response Potentiation and Protective Capacity

A hallmark of immunological memory is the ability to mount a more rapid and robust response upon re-exposure to a pathogen. Memory T cells specific for LCMV gp33-41 are poised for a potent secondary response. Upon re-challenge with the virus or the gp33-41 peptide, these memory cells can quickly proliferate and differentiate into effector cells, secreting cytokines and eliminating infected cells. umn.eduembopress.org

The protective capacity of these memory cells is directly linked to their functionality. Studies have shown that the presence of gp33-41-specific memory T cells confers resistance to a lethal dose of LCMV. nih.gov The effectiveness of this secondary response is influenced by the diversity of the memory T-cell pool. A broader repertoire is thought to provide better protection against viral variants that may arise with mutations in the epitope. nih.gov

The functionality of the secondary response can be assessed by measuring cytokine production, such as IFN-γ and TNF-α, and the cytotoxic activity of the recalled effector T cells. embopress.org The ability to rapidly deploy these effector functions is critical for controlling the secondary infection and preventing disease.

Mechanisms of T-Cell Tolerance and Anergy

T-cell tolerance is a fundamental process that prevents the immune system from attacking the body's own tissues. It involves both central and peripheral mechanisms. Anergy is a state of functional unresponsiveness in T-cells, where they are present but unable to mount an effective immune response.

Central tolerance occurs in the thymus, where self-reactive T-cells are eliminated. mdpi.com Studies using transgenic mice expressing the LCMV glycoprotein (B1211001) (GP) have shown that T-cells specific for the gp33-41 epitope are deleted in the thymus, a process known as clonal deletion. mdpi.com This demonstrates a clear mechanism of central tolerance to a viral antigen that is treated by the immune system as a self-antigen.

Peripheral tolerance mechanisms operate on T-cells that have escaped central tolerance and are circulating in the periphery. Research has shown that the presentation of the gp33-41 epitope by resting, steady-state dendritic cells (DCs) in the absence of inflammation leads to the induction of robust peripheral tolerance in CD8+ T-cells. pnas.orguzh.ch This tolerance is antigen-specific and can be broken by inflammatory signals or by activating the antigen-presenting cells (APCs) through pathways like CD40 ligation. aai.org In fact, stimulating APCs with an agonistic anti-CD40 antibody can interfere with peripheral tolerance induction and activate self-reactive T-cells, leading to immunopathology. aai.org

Furthermore, regulatory T-cells (Tregs) play a crucial role in DC-induced peripheral tolerance. pnas.org The absence of Tregs allows for the expansion of gp33-41-specific CD8+ T-cells, suggesting that Tregs are essential for maintaining unresponsiveness to antigens presented by steady-state DCs. pnas.org This process is also dependent on inhibitory receptors like Programmed Death-1 (PD-1) and CTLA-4. uzh.ch

During chronic viral infections, continuous exposure to high levels of viral antigens can lead to T-cell exhaustion, a state of functional unresponsiveness. The LCMV model has been instrumental in understanding this phenomenon. In mice persistently infected with LCMV, gp33-41-specific CD8+ T-cells can become functionally unresponsive, or "exhausted". nih.govnih.gov These cells are present, as detected by tetramer staining, but are unable to perform their effector functions, such as producing cytokines like interferon-gamma (IFN-γ) or killing infected cells. nih.gov

Several factors contribute to this functional unresponsiveness:

Persistent Antigen Exposure: High and sustained viral loads are a primary driver of T-cell exhaustion. nih.gov The continued presence of the gp33-41 epitope leads to chronic T-cell receptor (TCR) stimulation, which in turn induces inhibitory pathways.

Inhibitory Receptors: Exhausted T-cells upregulate multiple inhibitory receptors, most notably PD-1. nih.govnih.gov Blockade of the PD-1/PD-L1 pathway has been shown to restore function in exhausted CD8+ T-cells, leading to improved viral control. researchgate.net

Lack of CD4 T-cell Help: CD4+ T-cells are crucial for maintaining CD8+ T-cell responses during chronic infections. nih.gov In the absence of CD4+ T-cell help, gp33-41-specific CD8+ T-cells are more prone to becoming unresponsive. nih.gov

Viral Escape Mutations: In some cases, the virus can mutate the gp33-41 epitope, preventing its recognition by T-cells. nih.govasm.org This allows the virus to evade the immune response and can lead to the persistence of functional, non-exhausted T-cells specific for the original epitope, a state of "ignorance." asm.org

Lcmv Gp33 41 Acetate in Experimental Models of Viral Immunity and Immunopathogenesis

Murine Models of LCMV Infection

The dichotomy between acute and chronic viral infections, and the corresponding immune responses, is a central theme in immunology. The LCMV model, utilizing different viral strains, provides a powerful platform to study these divergent outcomes.

Acute LCMV Infection as a Model for Robust T-Cell Responses

Infection of mice with the Armstrong strain of LCMV results in an acute infection that is typically cleared within 8 to 10 days. asm.org This clearance is mediated by a strong, multi-specific CD8+ T-cell response, with the gp33-41 epitope being one of the immunodominant targets. mdpi.com During an acute infection, naive CD8+ T-cells specific for gp33-41 undergo massive proliferation, expanding more than 16,000-fold in the first week of infection. mdpi.com These effector T-cells are highly functional, capable of producing antiviral cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and efficiently killing virus-infected cells. asm.orgnih.gov

Following viral clearance, the vast majority of these effector cells undergo apoptosis, while a small fraction differentiate into long-lived memory T-cells. These memory cells provide long-term protection against subsequent infections. The LCMV Armstrong model, with gp33-41 as a key epitope, has been fundamental in defining the kinetics, magnitude, and functional attributes of a successful antiviral T-cell response. mdpi.com

Chronic LCMV Infection as a Model for T-Cell Exhaustion and Viral Persistence

In contrast to the Armstrong strain, infection with LCMV Clone 13 (Cl-13) or other persistent strains leads to a chronic infection characterized by high viral loads in various tissues. asm.orgnih.gov This persistent antigen stimulation drives a state of T-cell dysfunction known as exhaustion. nih.govfrontiersin.org While gp33-41-specific CD8+ T-cells initially expand, they progressively lose their effector functions in a hierarchical manner. asm.org The ability to produce interleukin-2 (B1167480) (IL-2) and lyse target cells is lost first, followed by TNF-α production, with IFN-γ production being the most resistant function to exhaustion. asm.org

This functional impairment is strongly correlated with the level of viral antigen. asm.org High antigen levels can lead to the physical deletion of T-cell populations specific for some epitopes, while lower levels induce functional exhaustion. asm.org Exhausted T-cells are characterized by the sustained high expression of inhibitory receptors, such as PD-1. nih.govfrontiersin.org The LCMV Cl-13 model has been pivotal in understanding the molecular and cellular mechanisms of T-cell exhaustion and has provided a preclinical framework for testing immunotherapies aimed at reversing this state, such as PD-1 blockade. frontiersin.org

Adoptive T-Cell Transfer Systems

To study the behavior of a defined population of T-cells in vivo, researchers utilize adoptive T-cell transfer systems. These systems have been invaluable for tracking antigen-specific T-cells and understanding their function in various contexts.

Tracking and Functionality of Transferred LCMV gp33-41 Specific T Cells (e.g., P14 TCR-Transgenic Mice)

A cornerstone of LCMV research is the use of P14 TCR-transgenic mice. taconic.com The T-cells in these mice express a T-cell receptor (TCR) that is specific for the LCMV gp33-41 peptide presented by the MHC class I molecule H-2Db. taconic.com By transferring a small number of P14 T-cells into recipient mice, which are then infected with LCMV, researchers can track the expansion, differentiation, and function of this specific T-cell population. frontiersin.orgfrontiersin.org

These studies have revealed the remarkable proliferative capacity of antigen-specific T-cells during an acute infection and their subsequent contraction and differentiation into memory cells. frontiersin.org In models of chronic infection, the transfer of P14 cells has allowed for a detailed analysis of the process of T-cell exhaustion, including changes in gene expression, cytokine production, and cytotoxic capacity. frontiersin.org Furthermore, these systems have been used to test the efficacy of therapeutic interventions aimed at restoring the function of exhausted T-cells. aai.org

Elucidating T-Cell Homing, Survival, and Proliferation In Vivo

Adoptive transfer of P14 T-cells has also been instrumental in understanding the trafficking of T-cells to various lymphoid and non-lymphoid tissues. aai.org By labeling transferred cells with fluorescent dyes or using congenic markers, their location and numbers can be monitored over time. These studies have shown that during an acute infection, effector T-cells disseminate widely to sites of viral replication. In the memory phase, central memory T-cells preferentially reside in lymphoid organs, while effector memory T-cells are found in peripheral tissues, providing a first line of defense against reinfection. aai.org

The survival and homeostatic proliferation of naive and memory T-cells are also studied using these systems. nih.gov Experiments have shown that the survival of naive T-cells depends on signals from the T-cell receptor interacting with self-peptides and cytokines like IL-7. nih.gov Adoptive transfer models allow for the precise manipulation of these factors to understand their role in maintaining the T-cell pool.

Mechanisms of Viral Immune Evasion and Epitope Escape

Viruses have evolved numerous strategies to evade the host immune response. One such mechanism is the mutation of T-cell epitopes, a phenomenon known as epitope escape. The LCMV model has been at the forefront of research into this area.

Under the selective pressure of a strong T-cell response, particularly in situations with a high and persistent viral load, LCMV can develop mutations within the gp33-41 epitope. frontiersin.orgaai.org These mutations can interfere with the binding of the peptide to the MHC molecule or alter the interaction with the T-cell receptor. aai.org This leads to a loss of recognition by gp33-41-specific T-cells, allowing the virus to escape immune control. frontiersin.org

The use of P14 TCR-transgenic mice has been particularly insightful in studying epitope escape. By creating a situation where the vast majority of the T-cell response is directed against a single epitope, the selection pressure for viral escape is intensified. researchgate.net Studies in these mice have demonstrated the rapid emergence of viral variants with mutations in the gp33-41 epitope, leading to viral persistence. researchgate.net This highlights the dynamic interplay between the virus and the host immune system and the importance of a broad, multi-specific T-cell response in preventing viral escape.

| Feature | Acute LCMV Infection (Armstrong) | Chronic LCMV Infection (Clone 13) |

| Viral Clearance | Rapid (8-10 days) asm.org | Persistent asm.org |

| gp33-41 T-Cell Response | Robust expansion and effector function mdpi.com | Initial expansion followed by exhaustion asm.org |

| T-Cell Function | High production of IFN-γ, TNF-α, IL-2; strong cytotoxicity asm.orgnih.gov | Hierarchical loss of function: IL-2/cytotoxicity > TNF-α > IFN-γ asm.org |

| T-Cell Phenotype | Effector cells followed by memory cell formation | Sustained expression of inhibitory receptors (e.g., PD-1) nih.govfrontiersin.org |

| Outcome | Viral clearance and long-term immunity mdpi.com | Viral persistence and immunopathology nih.gov |

| Epitope Escape | Less common due to rapid clearance | Higher likelihood due to sustained selective pressure frontiersin.orgaai.org |

Table 1. Comparison of T-Cell Responses to LCMV gp33-41 in Acute and Chronic Infection Models. This table summarizes the key differences in the host immune response and viral outcome in murine models of acute and chronic LCMV infection, with a focus on the gp33-41 specific T-cell response.

| Model System | Key Application for Studying LCMV gp33-41 | Research Findings |

| P14 TCR-Transgenic Mice | Tracking a monospecific T-cell population taconic.com | Elucidated kinetics of T-cell expansion, contraction, and memory formation. frontiersin.orgfrontiersin.org Detailed the progressive loss of function during T-cell exhaustion. frontiersin.org |

| Adoptive Transfer | Studying T-cell behavior in a controlled environment | Defined the roles of central and effector memory T-cells. aai.org Investigated the requirements for T-cell survival and homeostatic proliferation. nih.gov |

| Epitope Escape Models | Investigating viral evolution under immune pressure researchgate.net | Demonstrated that mutations in gp33-41 can lead to loss of T-cell recognition and viral persistence. frontiersin.orgaai.org |

Table 2. Utility of Adoptive Transfer and Transgenic Models in LCMV gp33-41 Research. This table outlines the primary uses and major discoveries made using adoptive transfer systems and TCR-transgenic mice in the context of the LCMV gp33-41 epitope.

Emergence and Characterization of Viral Escape Mutations in LCMV gp33-41

The immunodominant epitope gp33-41 of the Lymphocytic Choriomeningitis Virus (LCMV) is a critical target for the host's cytotoxic T lymphocyte (CTL) response. nih.govnih.gov This strong selective pressure drives the emergence of viral escape mutations, which allow the virus to evade CTL-mediated clearance, particularly during chronic infections. nih.govaai.org

Studies utilizing murine models of chronic LCMV infection have been instrumental in characterizing these escape mutations. Next-generation sequencing of the viral genome from infected wildtype mice has revealed the accumulation of non-synonymous mutations specifically within the gp33-41 epitope. nih.govnih.gov In stark contrast, such mutations are absent in Rag2-deficient mice, which lack functional T cells, highlighting the role of CTL pressure in driving this viral evolution. nih.gov

The introduction of transgenic mice expressing a T-cell receptor (TCR) specific for gp33-41 (P14 mice) has allowed for the study of mutational dynamics under heightened selection pressure. nih.gov In these models, a rapid emergence of mutations within the gp33-41 epitope is observed. nih.gov

Several key mutations have been identified and characterized:

V35A (Valine to Alanine (B10760859) at position 35): This single amino acid substitution was isolated from a TCR-transgenic mouse and was found to have a profound negative impact on the binding of the peptide to the H-2Db major histocompatibility complex (MHC) molecule. nih.govasm.org This impaired binding prevents the effective presentation of the viral epitope to CTLs, thereby allowing the virus to escape recognition. nih.govasm.org Interestingly, this mutation did not affect the anchor residues crucial for MHC binding, making its strong effect on binding affinity unexpected. nih.gov

Y4F (Tyrosine to Phenylalanine at position 4): This is a frequently observed mutation that allows the virus to escape the CTL response. aai.org This substitution abrogates recognition by both endogenous CD8+ T cells and the P14 TCR. researchgate.net

V3L (Valine to Leucine at position 3) and F6L (Phenylalanine to Leucine at position 6): These are also common mutations that contribute to viral escape from the gp33-specific CTL response. aai.org

GP34A->T and GP36Y->C: These mutations have been repeatedly identified in wildtype mice during chronic infection. researchgate.net The GP34A->T mutation has been shown to alter the CTL response against the gp33-41 epitope without affecting viral replication in vivo. nih.gov

The table below summarizes some of the well-characterized escape mutations in the LCMV gp33-41 epitope.

| Mutation | Amino Acid Change | Consequence |

| V35A | Valine to Alanine at position 35 | Severely impairs peptide binding to H-2Db |

| Y4F | Tyrosine to Phenylalanine at position 4 | Abrogates recognition by P14 TCR and endogenous CD8+ T cells |

| V3L | Valine to Leucine at position 3 | Contributes to viral escape from CTL response |

| F6L | Phenylalanine to Leucine at position 6 | Contributes to viral escape from CTL response |

| GP34A->T | Alanine to Threonine at position 34 | Alters CTL response without impacting viral replication |

These findings underscore the dynamic interplay between the virus and the host immune system, where CTL pressure selects for viral variants with mutations in key epitopes, enabling the virus to establish and maintain chronic infection.

Structural and Functional Consequences of Altered Peptide Ligands (APLs) on T-Cell Recognition

Altered peptide ligands (APLs) are variants of the original epitope that arise from viral escape mutations and can have significant structural and functional consequences on T-cell recognition. aai.org The study of APLs of the LCMV gp33-41 epitope has provided crucial insights into the molecular mechanisms of T-cell activation and viral immune evasion.

The interaction between the TCR and the peptide-MHC (pMHC) complex is a finely tuned process. Even subtle changes in the peptide sequence can dramatically alter this interaction, leading to a range of outcomes from full T-cell activation to antagonism or a complete lack of recognition. aai.orgnih.gov

Crystal structures of various gp33 APLs in complex with H-2Db and H-2Kb have revealed several strategies employed by LCMV to escape CTL recognition: aai.org

Impaired MHC Binding: As seen with the V35A mutation, some APLs have a reduced affinity for the MHC molecule. nih.govasm.org This leads to a lower density of the specific pMHC complex on the surface of infected cells, falling below the threshold required for T-cell activation. nih.gov

Altered TCR Contact Residues: Mutations can change the conformation of the peptide residues that directly interact with the TCR. aai.org This can disrupt the precise molecular contacts necessary for stable TCR binding and signaling.

Subtle Interfacial Changes: The removal of a single functional group, such as a hydroxyl group in the Y4F mutation, can be sufficient to disrupt the TCR/pMHC interface and abolish T-cell recognition. aai.org

The functional consequences of these structural changes are profound. For instance, while the wild-type gp33 peptide is a potent agonist for P14 T-cells, the Y4F APL is not recognized. nih.gov Interestingly, another APL, Y4A (Tyrosine to Alanine), which represents a more significant structural change, acts as a weak agonist. nih.gov Thermodynamic analysis revealed that the recognition of the wild-type peptide is driven by enthalpy, whereas the recognition of the Y4A APL is driven by entropy, demonstrating that the TCR can adapt to structural changes in the pMHC complex through different thermodynamic strategies. nih.gov

Furthermore, modifications to the peptide can influence the dynamics and stability of the pMHC complex. For example, substituting a proline at position 3 (p3P) of the gp33 peptide has been shown to rigidify the peptide, which can in turn enhance its immunogenicity. acs.orgnih.gov This increased rigidity is thought to facilitate TCR binding by reducing the entropic cost of the interaction. nih.gov

The following table summarizes the effects of some gp33 APLs on T-cell recognition.

| APL | Amino Acid Change | Impact on T-Cell Recognition |

| Y4F | Tyrosine to Phenylalanine at position 4 | Abolished recognition by P14 TCR |

| Y4S | Tyrosine to Serine at position 4 | Abolished recognition by P14 TCR |

| Y4A | Tyrosine to Alanine at position 4 | Weak agonist for P14 TCR |

| p3P | Valine to Proline at position 3 | Increased immunogenicity and TCR recognition |

Future Directions and Emerging Research Avenues Utilizing Lcmv Gp33 41 Acetate

High-Resolution Structural Biology of Multi-component Peptide-MHC-TCR Complexes

The precise molecular interactions underpinning the recognition of the LCMV gp33-41 peptide by T-cell receptors (TCRs) when presented by Major Histocompatibility Complex (MHC) molecules are fundamental to cellular immunity. Future research will increasingly focus on obtaining higher-resolution crystal structures of the complete ternary complex: the gp33-41 peptide, the MHC molecule (like H-2Db), and the specific TCR (such as the P14 TCR).

Detailed structural studies have already provided significant insights. For instance, the crystal structure of H-2Db in complex with the wild-type gp33 peptide has been solved at a resolution of 2.75 Å. aai.org Further studies have improved this resolution to 2.2 Å for the H-2Db/gp33 complex and 2.0 Å for the H-2Kb/gp33 complex. Current time information in Port Macquarie-Hastings Council, AU. These structures reveal how the peptide binds within the MHC groove and which amino acid side chains are exposed for TCR recognition. pdbj.org

A primary avenue of future research involves the structural analysis of gp33 altered peptide ligands (APLs) in complex with both MHC and TCR. Current time information in Port Macquarie-Hastings Council, AU.aacrjournals.org Viral escape often occurs through single amino acid mutations in the epitope. Current time information in Port Macquarie-Hastings Council, AU. High-resolution crystallography can elucidate the structural basis for this escape by revealing:

Conformational changes in the peptide and MHC residues that are potential TCR contacts. Current time information in Port Macquarie-Hastings Council, AU.aacrjournals.org

Impaired binding of the APL to the MHC peptide-binding cleft. Current time information in Port Macquarie-Hastings Council, AU.aacrjournals.org

Subtle changes at the TCR/pMHC interface, such as the removal of a single hydroxyl group, which can abolish TCR recognition. Current time information in Port Macquarie-Hastings Council, AU.aacrjournals.org

Future work will aim to capture "snapshots" of the TCR engaging with these various pMHCs at even higher resolutions. This will provide a more dynamic picture of T-cell activation, distinguishing between agonist, antagonist, and null ligands at the atomic level. Understanding these multi-component complexes is not just academic; it provides a structural blueprint for designing peptides with enhanced immunogenicity for vaccines or for modulating T-cell responses in autoimmunity.

| PDB ID | Complex | Resolution (Å) | Key Findings | Reference |

| 1FG2 | H-2Db / gp33 | 2.75 | Structure of the wild-type peptide complex, revealing TCR contact residues. | aai.org |

| - | H-2Db / gp33 | 2.2 | Improved resolution of the wild-type complex. | Current time information in Port Macquarie-Hastings Council, AU. |

| - | H-2Kb / gp33 | 2.0 | Structure of gp33 presented by a different MHC class I molecule. | Current time information in Port Macquarie-Hastings Council, AU. |

| 7P0T | H-2Db / gp33 (F6f) | 2.6 | l- to d-amino acid substitution at p6 is tolerated by MHC but reduces TCR affinity. | qnl.qanih.gov |

| - | P14 TCR / H-2Db / gp33 | 3.2 | Ternary complex structure revealing the overall binding mode. | nih.gov |

| - | P14 TCR / H-2Db / V3P | 2.8 | Proline substitution at p3 rigidifies the peptide, predisposing it for TCR binding. | nih.gov |

Computational Modeling and Bioinformatics for Epitope Prediction and T-Cell Dynamics

Computational approaches are becoming indispensable for dissecting the complex and dynamic nature of T-cell responses to epitopes like LCMV gp33-41. Future research will increasingly rely on sophisticated modeling and bioinformatics to predict immunogenicity and model T-cell behavior.

Molecular Dynamics (MD) Simulations: MD simulations are powerful tools for studying the conformational dynamics of the pMHC-TCR interaction. acs.orgresearchgate.net Recent studies have used MD to compare the dynamics of gp33 and its variants (like the V3P altered peptide ligand) in three states: free in solution, bound to H-2Db, and as part of the ternary complex with the P14 TCR. acs.orgresearchgate.net These simulations show that modifications like a proline substitution can rigidify the peptide, which may decrease the entropic cost of TCR binding and thus enhance immunogenicity. nih.govacs.org Future MD studies will likely incorporate more complex models to simulate the cellular environment and predict how modifications to the gp33-41 peptide affect TCR signaling outcomes with greater accuracy. frontiersin.orgnih.gov

Epitope Prediction Algorithms: While gp33-41 is a known immunodominant epitope, the principles learned from it are being used to refine bioinformatics tools for predicting new T-cell epitopes from other pathogens or tumors. mdpi.comasm.org These algorithms analyze factors like peptide binding affinity to various MHC alleles (using tools like NetCTL or the IEDB SMM method), proteasomal cleavage, and TAP transport efficiency. qnl.qanih.gov By training these predictive models with extensive datasets, including data from well-characterized epitopes like gp33-41, their accuracy can be continuously improved. asm.org The future lies in developing integrated immunoinformatics pipelines that can screen entire viral or tumor proteomes to identify the most promising vaccine candidates. qnl.qa

Modeling T-Cell Dynamics: Mathematical models are being developed to understand the population dynamics of gp33-41 specific T-cells during an immune response. nih.gov These models can incorporate variables such as the initial precursor frequency of T-cells, the number of antigen-presenting cells, and the viral load to simulate the expansion, contraction, and memory phases of the T-cell response. nih.govresearchgate.net By analyzing experimental data within these computational frameworks, researchers can estimate key parameters that govern the immune response, such as the threshold of antigen required for T-cell activation and the rate of target cell elimination. nih.gov A computational model of T-cell and dendritic cell encounters, for example, has been used to calculate the probability of T-cell activation. nih.gov

Integration with Systems Immunology and Big Data Analysis Approaches

The study of the gp33-41 specific response is moving beyond single-molecule or single-cell analyses towards a more holistic, systems-level understanding. This involves integrating large-scale datasets ("big data") from genomics, transcriptomics, and proteomics to build comprehensive models of the immune response.

T-Cell Receptor (TCR) Repertoire Analysis: High-throughput sequencing now allows for the deep analysis of the TCR repertoire specific for the gp33-41 epitope. nih.govfrontiersin.orgasm.org This "big data" approach has revealed that the initial CD8+ T-cell response to gp33-41 is extremely diverse. nih.gov However, over time, especially during chronic infection or aging, the repertoire narrows significantly, becoming dominated by a few T-cell clones. nih.govasm.org Future studies will use single-cell TCR sequencing combined with transcriptomics (scRNA-seq) to link TCR usage with the functional state of the T-cell (e.g., effector, memory, or exhausted). researchgate.netbiorxiv.org This will help answer why certain TCR clonotypes are selected and maintained over others and how repertoire diversity impacts long-term viral control.

Transcriptomic Signatures: A key goal of systems immunology is to identify early predictive signatures of a successful immune response. In one innovative approach, researchers used a systems biology strategy to predict late T-cell responses based on the early transcriptomic profiles of dendritic cells. researchgate.net By immunizing mice with various vectors expressing the gp33-41 antigen, they could correlate the early gene expression changes in antigen-presenting cells with the magnitude of the subsequent CD8+ T-cell expansion. researchgate.net This type of big data analysis could revolutionize vaccine design by providing early biomarkers of efficacy.